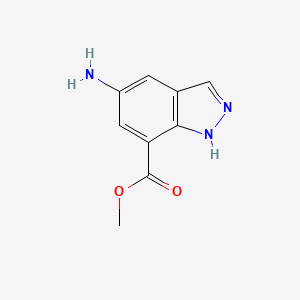

Methyl 5-amino-1H-indazole-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

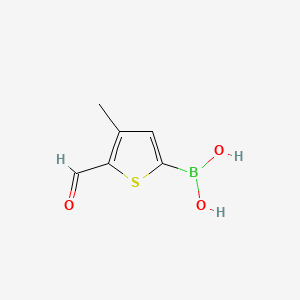

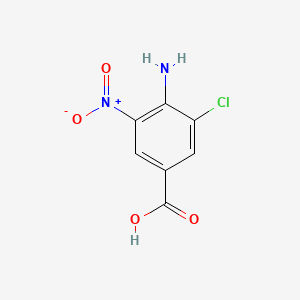

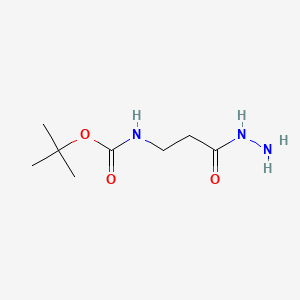

“Methyl 5-amino-1H-indazole-7-carboxylate” is a compound that belongs to the indazole family . The IUPAC name of this compound is methyl 5-amino-1H-indazole-6-carboxylate . The InChI code for this compound is 1S/C9H9N3O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) .

Synthesis Analysis

The synthesis of indazoles, including “Methyl 5-amino-1H-indazole-7-carboxylate”, has been a topic of interest in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of indazole derivatives has been studied using various spectroscopic techniques. The crystal structure of a compound closely related to the target molecule shows that the methoxy group lies in the plane of the indazole system.Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-amino-1H-indazole-7-carboxylate” include its molecular weight of 191.19 and its InChI code 1S/C9H9N3O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) .Scientific Research Applications

Brain Serotonergic System Study

Research on α-Methyl-l-tryptophan, an analog of tryptophan and precursor to serotonin, suggests its potential in studying brain serotonin synthesis rates. The trapping of labeled α-Methyl-l-tryptophan in brain tissue offers a valid approach for determining serotonin synthesis rates, highlighting the compound's role in neurochemistry and potential applications in studying neuropsychiatric disorders (Diksic & Young, 2001).

DNA Methylation and Cancer Research

In cancer research, DNA methyltransferase inhibitors, which include analogs of nucleosides like 5-azacytidine, show promise in restoring suppressor gene expression and exerting antitumor effects. These findings underscore the importance of methylation inhibitors in the treatment of leukemia and potentially other solid tumors, reflecting the broader applicability of related compounds in therapeutic interventions (Goffin & Eisenhauer, 2002).

Therapeutic Applications of Indazole Derivatives

Indazole derivatives, including Methyl 5-amino-1H-indazole-7-carboxylate, have been found to possess a wide variety of biological activities, making them of great interest in the development of new therapeutic agents. Their potential in anticancer, anti-inflammatory, and neuroprotective applications highlights the versatility of these compounds in medicinal chemistry and drug development efforts (Denya, Malan, & Joubert, 2018).

Neuroprotective Strategies in Stroke

In the context of cerebrovascular stroke, research into neuroprotective strategies emphasizes the complexity of molecular mechanisms involved in brain injury and recovery. The exploration of compounds that can mitigate secondary cerebral injury offers insight into the potential roles of related chemical entities in minimizing disability following stroke (Karsy et al., 2017).

Small Molecule Inhibitors in Drug Discovery

The development of small molecule inhibitors, including those targeting protein arginine methyltransferases, showcases the application of Methyl 5-amino-1H-indazole-7-carboxylate derivatives in modulating biological pathways relevant to diseases such as cancer. These inhibitors represent a significant area of research with potential implications for therapeutic intervention and drug design (Hu et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 5-amino-1H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAQQZIGRZZPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672006 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1H-indazole-7-carboxylate | |

CAS RN |

885272-08-2 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)